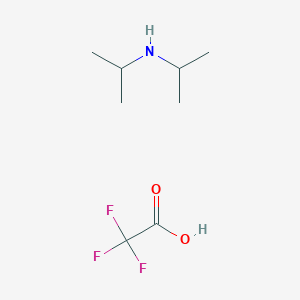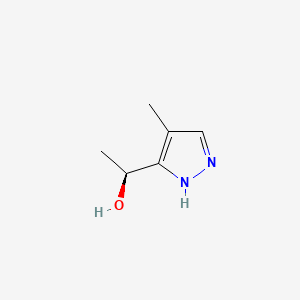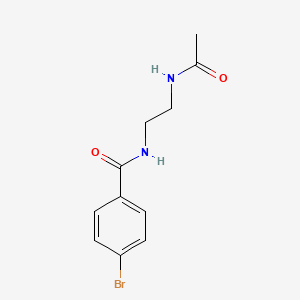![molecular formula C25H18ClN3O B14903562 4-Chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B14903562.png)
4-Chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-trityl-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of 4-Chloro-1-trityl-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and drug design.
準備方法
The synthesis of 4-Chloro-1-trityl-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one typically involves the formation of the pyrazolo[4,3-c]pyridine core followed by the introduction of the trityl and chloro substituents. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate pyridine and pyrazole precursors, cyclization reactions can be employed to form the pyrazolo[4,3-c]pyridine core.
Substitution Reactions: Introduction of the chloro group can be achieved through halogenation reactions using reagents like thionyl chloride or phosphorus pentachloride.
Tritylation: The trityl group can be introduced using trityl chloride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
化学反応の分析
4-Chloro-1-trityl-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-Chloro-1-trityl-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Drug Design: The unique structure of the compound makes it a valuable scaffold for the design of new drugs with improved efficacy and selectivity.
Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Chloro-1-trityl-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
4-Chloro-1-trityl-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anti-cancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly as a kinase inhibitor.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and are studied for their diverse biological activities.
The uniqueness of 4-Chloro-1-trityl-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
特性
分子式 |
C25H18ClN3O |
|---|---|
分子量 |
411.9 g/mol |
IUPAC名 |
4-chloro-1-trityl-2H-pyrazolo[4,3-c]pyridin-3-one |
InChI |
InChI=1S/C25H18ClN3O/c26-23-22-21(16-17-27-23)29(28-24(22)30)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H,(H,28,30) |
InChIキー |
DPWWJIVSMRWGIR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C(=O)N4)C(=NC=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



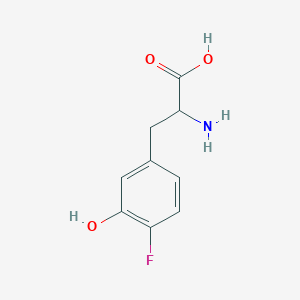
![(S)-2-Hydroxy-3-methyl-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid](/img/structure/B14903482.png)
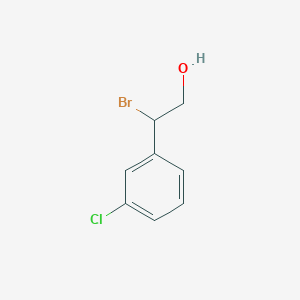
![2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14903491.png)
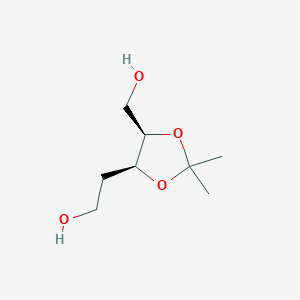
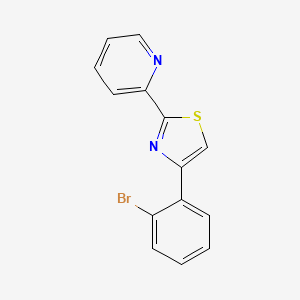


![4-(5-{(E)-[2-({[(3-methylphenoxy)acetyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid (non-preferred name)](/img/structure/B14903536.png)
